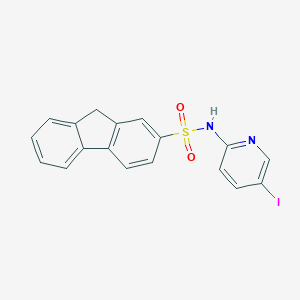

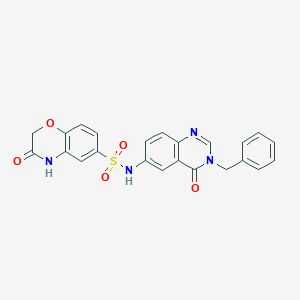

![molecular formula C10H7BrN4S B496857 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 925641-63-0](/img/structure/B496857.png)

6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Übersicht

Beschreibung

The compound “6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a type of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . These compounds have been studied for their diverse pharmacological activities, including as inhibitors of Mtb shikimate dehydrogenase, which is an essential protein for the biosynthesis of the chorismate end product .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Further optimization of the lead compound can be performed through systematic modification of the 3 and 6 positions .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives is characterized by D-π-A type chromophores . These chromophores are investigated for their stabilization, sensitivity, and charge transfer characteristics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles include the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of these compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives leads to the formation of the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles are influenced by their molecular structure. For instance, increasing asymmetric electronic distribution, reducing charge recombination, inducing charge separation, broadening the absorption range toward longer wavelengths, and decreasing the HOMO–LUMO energy gap all result in an improved NLO response when these push–pull arrangements are present .Wissenschaftliche Forschungsanwendungen

Anti-Breast Cancer Agent

This compound has been used in the design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) as anti-breast cancer agents . Three compounds exhibited much better cytotoxic activities against MDA-MB-231 than the drug Erlotinib . Compound 8i induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control arresting the cell cycle at the G2/M phase .

PARP-1 and EGFR Targets Inhibition

The compound has shown promising results in the inhibition of PARP-1 and EGFR targets . Compound 8i exhibited promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) compared to Olaparib (IC 50 = 1.49 nM), and EGFR (IC 50 = 64.65 nM) compared to Erlotinib (IC 50 = 80 nM) .

Second-Order Nonlinear Optical Properties

The compound has been studied for its second-order nonlinear optical properties . The results demonstrate that C7 is the most efficient chromophore among the other chromophores investigated, with a significant first hyperpolarizability value .

Optoelectronic Applications

The compound’s second-order nonlinear optical properties make it suitable for optoelectronic applications . This study provides insights into how to design second-order NLO active organic chromophores with better performance for optoelectronic applications .

Anti-HIV Agent

The compound has been found to have promising biological activities such as anti-HIV .

CNS Stimulant

The compound has been used as a CNS stimulant .

Antifungal Agent

The compound has been used as an antifungal agent .

Anti-Inflammatory Agent

Wirkmechanismus

The mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles involves the inhibition of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes them promising therapeutic targets, especially for the discovery and development of new-generation anti-TB agents .

Zukünftige Richtungen

The future directions for the research and development of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles could involve further optimization of the lead compound through systematic modification of the 3 and 6 positions . Additionally, the development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction . The compound “6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” may serve as a potential anti-breast cancer agent .

Eigenschaften

IUPAC Name |

6-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENVUWZMHZFYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole molecule in the co-crystal?

A1: The research indicates that the 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole molecule adopts a nearly planar conformation. The largest deviation from planarity within the triazolothiadiazole system is a mere 0.030 (4) Å []. Additionally, the bromophenyl ring is slightly twisted out of the plane of the triazolothiadiazole system by 8.6 (1)° [].

Q2: What types of intermolecular interactions are present in the co-crystal structure of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and 4-bromobenzoic acid?

A2: The co-crystal structure exhibits several types of intermolecular interactions, including:

- Hydrogen bonding: O—H⋯N and C—H⋯O hydrogen bonds contribute to the stability of the crystal lattice [].

- π–π stacking interactions: These interactions occur between the aromatic rings of neighboring molecules, with centroid–centroid distances ranging from 3.670 (2) to 3.859 (3) Å [].

- Short S⋯N contacts: A short contact distance of 2.883 (4) Å is observed between sulfur and nitrogen atoms in adjacent molecules [], which could suggest a weak interaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

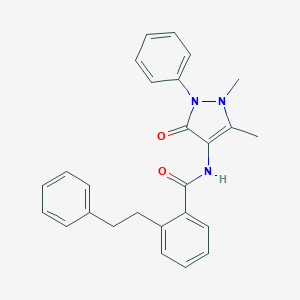

![4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B496780.png)

![1-Acetyl-5-{[4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B496781.png)

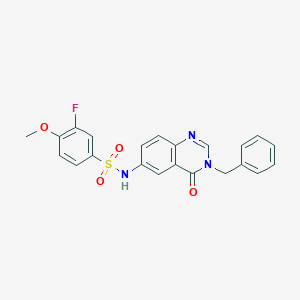

![(2-oxo-2-{[1-(2-phenylethyl)-1H-benzimidazol-5-yl]amino}ethoxy)acetic acid](/img/structure/B496783.png)

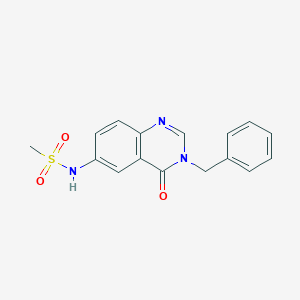

![1-Acetyl-5-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)indoline](/img/structure/B496784.png)

![1-(4-{[4-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B496786.png)

![6-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496790.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B496791.png)

![1-[4-({4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B496796.png)